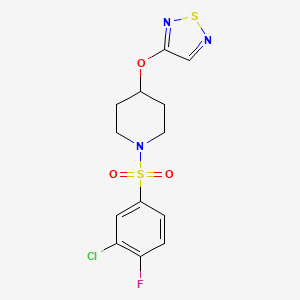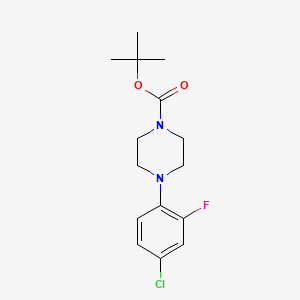
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, also known as tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C15H20ClFN2O2 and a molecular weight of 314.78 g/mol . This compound is a piperazine derivative, which is often used as a building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine typically involves the reaction of 4-(4-chloro-2-fluorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
Common reagents used in these reactions include acids for deprotection (e.g., trifluoroacetic acid), bases for substitution (e.g., sodium hydride), and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperazine derivatives.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is primarily related to its role as a synthetic intermediate. It does not have a direct biological target or pathway but is used to modify other molecules to enhance their activity or stability. The Boc protecting group helps to prevent unwanted reactions during synthesis, allowing for selective modifications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine include other Boc-protected piperazine derivatives, such as:
- 1-Boc-4-(2-fluorophenyl)piperazine
- 1-Boc-4-(4-chlorophenyl)piperazine
- 1-Boc-4-(4-fluorophenyl)piperazine
These compounds share similar chemical properties and synthetic uses but differ in the specific substituents on the phenyl ring. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in certain synthetic applications .
Propriétés
IUPAC Name |
tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUHDAKKEDREMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
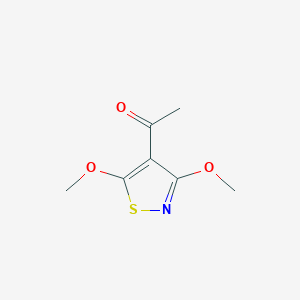
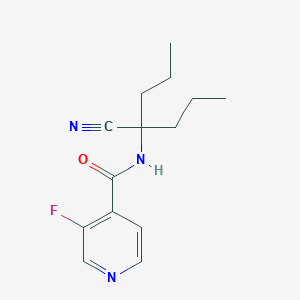
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2754597.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2754598.png)
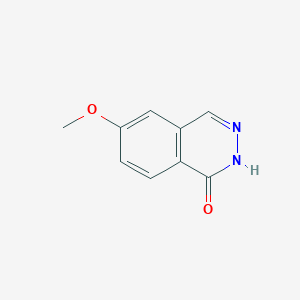
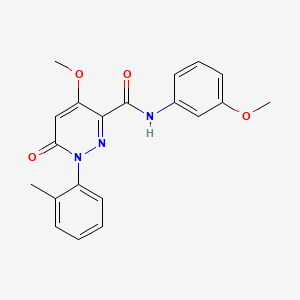
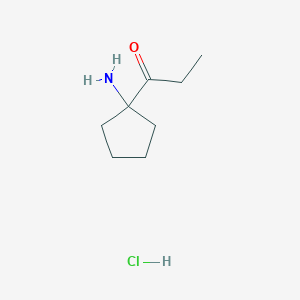
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)
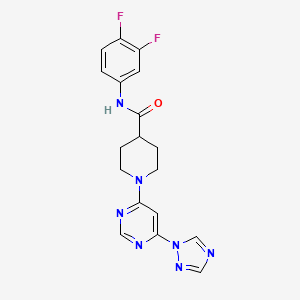
![N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2754614.png)
